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Executive Summary
This technical guide provides an in-depth analysis of 4-Bromo-1-methoxy-2-

(trifluoromethyl)benzene (CAS No. 1514-11-0), a fluorinated aromatic compound of significant

interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic

placement of its functional groups—a bromine atom, a methoxy group, and a trifluoromethyl

group—imparts a unique reactivity profile, making it a versatile building block in modern organic

synthesis. This document elucidates the compound's nomenclature, physicochemical

properties, a logical synthetic strategy, and its critical applications, particularly in the context of

drug discovery and development. The narrative emphasizes the mechanistic reasoning behind

its utility, providing researchers and drug development professionals with actionable, field-

proven insights.

Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to its successful application and

regulatory compliance. The compound in question is often referred to by several names, which

can lead to ambiguity. This section clarifies its formal identity.

IUPAC Name and Structural Justification
The systematic name designated by the International Union of Pure and Applied Chemistry

(IUPAC) is 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.[1][2]
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The numbering of the benzene ring is determined by substituent priority. The methoxy (-OCH₃)

group is given priority, assigning its position as carbon 1. The remaining substituents are then

numbered to give them the lowest possible locants, resulting in the trifluoromethyl (-CF₃) group

at position 2 and the bromine (-Br) atom at position 4.

Common Synonyms
In commercial and laboratory settings, this compound is known by various synonyms.

Recognizing these is crucial for literature searches and procurement.

4-Methoxy-3-(trifluoromethyl)bromobenzene

5-Bromo-2-methoxybenzotrifluoride[3]

4-Bromo-2-(trifluoromethyl)anisole[3]

2-(Trifluoromethyl)-4-bromoanisole[3]

Benzene, 4-bromo-1-methoxy-2-(trifluoromethyl)-[3]

Key Chemical Identifiers
For unambiguous identification, a set of standardized identifiers is essential. The following table

summarizes these critical data points.
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Identifier Value Source

CAS Number 1514-11-0 [1][2][4]

Molecular Formula C₈H₆BrF₃O [1][5][6]

Molecular Weight 255.03 g/mol [1][5]

Canonical SMILES
COC1=C(C=C(C=C1)Br)C(F)

(F)F
[1]

InChI

InChI=1S/C8H6BrF3O/c1-13-

7-3-2-5(9)4-

6(7)8(10,11,12)/h2-4H,1H3

[1][2]

InChIKey
XTFPWZDSCKENBJ-

UHFFFAOYSA-N
[1][2]

Physicochemical and Spectroscopic Properties
Understanding the physical and chemical characteristics of a compound is paramount for

designing experiments, ensuring safe handling, and predicting its behavior in reaction mixtures.

Physical Properties
The compound is typically a colorless to light yellow liquid under ambient conditions.[4] Its key

physical properties are summarized below.

Property Value Source

Appearance Colorless to light yellow liquid [4]

Boiling Point 219.2 ± 40.0 °C at 760 mmHg [5]

Density 1.6 ± 0.1 g/cm³ [5]

Flash Point 105.3 ± 11.6 °C [5]

Spectroscopic Profile
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Spectroscopic analysis is indispensable for confirming the structure and purity of the

synthesized or procured material. Key expected features include:

¹H NMR: Distinct signals for the methoxy protons (a singlet around 3.9-4.0 ppm) and

aromatic protons (in the 7.0-7.8 ppm range), with coupling patterns indicative of the 1,2,4-

substitution.

¹³C NMR: Resonances for the methoxy carbon, the trifluoromethyl carbon (a quartet due to

C-F coupling), and six distinct aromatic carbons.

¹⁹F NMR: A strong singlet for the three equivalent fluorine atoms of the -CF₃ group.

Mass Spectrometry (MS): A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly

equal intensity, which is the isotopic signature of a single bromine atom.

Infrared (IR) Spectroscopy: Characteristic C-O stretching for the ether, C-F stretching bands

for the trifluoromethyl group, and C-Br stretching, along with aromatic C-H and C=C

absorptions.

Various suppliers provide spectroscopic data for this compound.[7]

Synthesis and Mechanistic Considerations
The synthesis of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene requires a strategic approach

that carefully considers the directing effects of the substituents on the aromatic ring. The

methoxy group is a strong ortho-, para-director and activating, while the trifluoromethyl group is

a meta-director and strongly deactivating.

Proposed Synthetic Workflow
A logical and common synthetic route involves the bromination of 2-methoxybenzotrifluoride.

The powerful ortho-, para-directing influence of the methoxy group will direct the incoming

electrophile (Br⁺). While two products (bromination at C4 and C6) are possible, the C4 position

(para to the methoxy group) is sterically less hindered and electronically favored, typically

leading to the desired product as the major isomer.
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The following diagram outlines the key steps in this proposed synthesis, purification, and

characterization process.

Synthesis Stage

Purification Stage

Analysis Stage

2-Methoxybenzotrifluoride
(Starting Material)

Electrophilic Aromatic Bromination
(e.g., Br₂, FeBr₃ or NBS, H₂SO₄)

1. Add Brominating Agent

Reaction Quenching
(e.g., aq. Na₂S₂O₃)

2. Neutralize Excess Bromine

Workup & Extraction
(e.g., DCM or EtOAc)

3. Isolate Crude Product

Drying of Organic Layer
(e.g., Na₂SO₄ or MgSO₄)

Solvent Removal
(Rotary Evaporation)

Purification
(Fractional Distillation or Column Chromatography)

4. Remove Impurities

Final Product:
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

QC Analysis
(NMR, GC-MS, IR)

5. Confirm Identity & Purity
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Caption: Proposed workflow for synthesis and purification.

Detailed Protocol: Electrophilic Bromination
Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer, dropping

funnel, and nitrogen inlet with 2-methoxybenzotrifluoride and a suitable solvent (e.g.,

dichloromethane or acetic acid). Cool the mixture in an ice bath (0-5 °C).

Bromination: Prepare a solution of bromine (Br₂) in the same solvent. Add the bromine

solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the

temperature below 10 °C. Causality Note: Slow addition and low temperature are critical to

control the exothermic reaction and minimize the formation of di-brominated side products.

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room

temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium

thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Separate the organic layer.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The resulting crude oil is then purified,

typically by vacuum distillation, to yield the pure 4-bromo-1-methoxy-2-

(trifluoromethyl)benzene.

Reactivity and Applications in Drug Discovery
The true value of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene lies in its utility as a scaffold

for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).

The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a privileged moiety in medicinal chemistry.[8] Its

incorporation into drug candidates can profoundly enhance key properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group

highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing

the drug's half-life.[8]

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (Hansch π value of

+0.88) of a molecule.[8] This can improve its ability to cross cellular membranes and

penetrate tissues, such as the blood-brain barrier.[8]

Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF₃ group a

powerful electron-withdrawing group. This modulates the electronics of the aromatic ring and

can lead to stronger interactions (e.g., dipole-dipole) with target proteins.

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in

modern drug design.[9][10]

The Bromo Group as a Synthetic Handle
The bromine atom at the C4 position is the key reactive site for building molecular complexity. It

serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions,

which are cornerstones of modern pharmaceutical synthesis.[11]

Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon

bonds, allowing for the attachment of other aryl or vinyl groups.

Buchwald-Hartwig Amination: Reacting with amines to form carbon-nitrogen bonds, a critical

step in the synthesis of many APIs.[11]

Sonogashira Coupling: Reacting with terminal alkynes to install alkynyl groups.

Heck Coupling: Reacting with alkenes to form substituted alkenes.

The following diagram illustrates the central role of this compound as a versatile intermediate in

a drug discovery pipeline.
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Caption: Utility in cross-coupling for drug discovery.

Safety, Handling, and Storage
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Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of

the compound.

GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized

System (GHS).[1][4]

Hazard Code Description Pictogram Signal Word

H315 Causes skin irritation
GHS07 (Exclamation

Mark)
Warning

H319
Causes serious eye

irritation

GHS07 (Exclamation

Mark)
Warning

H335
May cause respiratory

irritation

GHS07 (Exclamation

Mark)
Warning

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles with side-shields, and a lab coat.[12]

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors.[12]

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and

place in a suitable container for disposal.

Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents. The compound is stable under

recommended storage conditions.

Conclusion
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4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is more than a simple aromatic halide; it is a

strategically designed building block for high-value chemical synthesis. Its unique combination

of a metabolically robust trifluoromethyl group, an electronically-influential methoxy group, and

a synthetically versatile bromine handle makes it an indispensable tool for researchers,

particularly in the field of drug discovery. A thorough understanding of its properties, synthesis,

and reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the

development of novel therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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